Sodium phosphotungstate monohydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

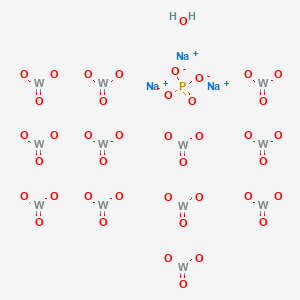

Sodium phosphotungstate monohydrate is a useful research compound. Its molecular formula is H3Na3O41PW12 and its molecular weight is 2965.0 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Nanocomposite Membranes for Separation Processes

Research on nanocomposite membranes composed of phosphotungstic acid in sodium alginate has shown significant improvements in separation performance, particularly for aqueous-organic mixtures by pervaporation. These membranes exhibit enhanced mechanical properties and thermal stability, making them suitable for industrial applications in separation technology (Adoor et al., 2013).

Catalysis in Organic Synthesis

Studies have identified the cooperative role of zwitterions and phosphotungstate anion in the epoxidation reaction, highlighting a strong cooperative effect between these components. This synergy provides an efficient catalyst system, contributing to advancements in organic synthesis and potentially offering environmentally friendly alternatives to traditional catalysts (Qiao et al., 2013).

Energy Storage and Conversion

Research into sodium-ion batteries (SIBs) has led to the development of innovative anode materials, such as Sn4P3-inlaid graphene oxide nanohybrids, through low-temperature solid-state reactions. These materials demonstrate outstanding sodium-storage behavior, highlighting potential applications of phosphotungstate derivatives in enhancing the performance of energy storage devices (Hou et al., 2021).

Environmental Remediation

Phosphotungstate anions supported on spherical beads of carbon have shown high efficiency as catalysts for the dehydration of propan-2-ol to propene. This application underscores the potential of sodium phosphotungstate derivatives in environmental remediation, particularly in processes aimed at reducing harmful emissions or converting waste materials into valuable chemicals (Trens et al., 2003).

Wirkmechanismus

Target of Action

Sodium phosphotungstate monohydrate is a complex compound that primarily targets biochemical reactions involving carbohydrates . It acts as a novel acidic catalyst in these reactions .

Mode of Action

The compound interacts with its targets by facilitating various carbohydrate reactions such as per-O-acetylation, regioselective O-4,6 benzylidene acetal formation, regioselective O-4 ring-opening, and glycosylation . These interactions result in changes in the structure and function of the carbohydrates, which are essential components of various biological processes .

Biochemical Pathways

This compound affects the biochemical pathways involved in carbohydrate synthesis and modification . The compound’s action on these pathways leads to downstream effects such as the production of different carbohydrate structures, which can have various roles in biological systems .

Result of Action

The molecular and cellular effects of this compound’s action include the modification of carbohydrate structures and the facilitation of carbohydrate reactions . These effects can influence various biological processes, given the crucial role of carbohydrates in living organisms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a well-ventilated place and its container should be kept tightly closed . . These precautions help maintain the compound’s stability and effectiveness.

Biochemische Analyse

Biochemical Properties

Sodium phosphotungstate monohydrate plays a significant role in biochemical reactions. It has been used as a negative staining agent for electron microscopy . The nature of these interactions is primarily due to the electron-dense properties of the compound, which enhances contrast in electron microscopy .

Cellular Effects

The effects of this compound on cells are primarily observed in its use as a staining agent. It has been shown to bind to fibrin, collagen, and fibers of connective tissues, replacing the anions of dyes from these materials, selectively decoloring them . This suggests that it may influence cell function by interacting with these cellular components.

Molecular Mechanism

The molecular mechanism of this compound primarily involves its interaction with biomolecules in the context of electron microscopy. It binds to these molecules, enhancing their visibility under the microscope

Temporal Effects in Laboratory Settings

It has been successfully used as a replacement for uranyl-based stains in negative staining electron microscopy, suggesting that it is stable and effective over time .

Metabolic Pathways

It is known that phosphate, a component of this compound, plays a crucial role in various metabolic processes .

Subcellular Localization

Given its use in electron microscopy, it is likely that it can interact with various subcellular structures .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Sodium phosphotungstate monohydrate can be achieved through the reaction of Sodium tungstate with Phosphoric acid followed by the addition of Tungstic acid and water.", "Starting Materials": [ "Sodium tungstate", "Phosphoric acid", "Tungstic acid", "Water" ], "Reaction": [ "Dissolve Sodium tungstate in water to form a solution", "Add Phosphoric acid to the Sodium tungstate solution and stir for 30 minutes", "Add Tungstic acid to the mixture and stir for 2 hours", "Filter the resulting precipitate and wash with water", "Dry the precipitate at 100°C to obtain Sodium phosphotungstate monohydrate" ] } | |

CAS-Nummer |

312696-30-3 |

Molekularformel |

H3Na3O41PW12 |

Molekulargewicht |

2965.0 g/mol |

IUPAC-Name |

trisodium;dioxotungsteniooxy-[[[[[[[[[(oxido(dioxo)tungstenio)oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungstenio]oxy-dioxotungsten;hydrogen phosphate;hydrate |

InChI |

InChI=1S/3Na.H3O4P.H2O.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;-1;;;;;;;;;;;;/p-2 |

InChI-Schlüssel |

ATLYITRHMPNCMI-UHFFFAOYSA-L |

SMILES |

O.[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] |

Kanonische SMILES |

O.OP(=O)([O-])[O-].[O-][W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)(=O)O[W](=O)=O.[Na+].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Acetylamino)-5,6,7,8-tetrahydro-6-oxo-4-quinazolinyl]acetamide](/img/structure/B6592929.png)